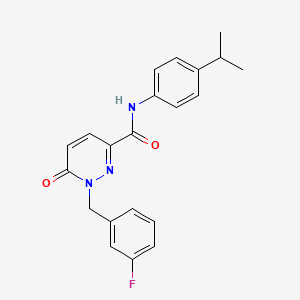

1-(3-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-14(2)16-6-8-18(9-7-16)23-21(27)19-10-11-20(26)25(24-19)13-15-4-3-5-17(22)12-15/h3-12,14H,13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKBXVJMKKVNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

The following table highlights key structural differences and similarities among analogs:

Key Observations:

- Steric Effects : The 4-isopropylphenyl group (target) provides greater steric hindrance compared to smaller substituents like methoxy () or cyclopropylcarbamoyl (), which may influence pharmacokinetics.

- Hydrogen Bonding : The 3,5-dimethoxyphenyl group in offers hydrogen-bonding sites absent in the target’s isopropylphenyl, possibly affecting solubility or target affinity.

Key Observations:

- Chromatography : High-yield syntheses (e.g., 95% for Compound 19 ) often employ flash chromatography, suggesting scalability for the target compound if similar methods apply.

- Amine Coupling : Use of HATU/DIPEA () or trans-cyclobutylamine () highlights the versatility of carboxamide formation, applicable to the target’s 4-isopropylphenyl group.

Physicochemical and Pharmacological Inferences

- Metabolic Stability: Fluorine atoms (target and ) may slow oxidative metabolism, extending half-life compared to non-halogenated analogs like .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Q. Methodological Approach :

- In vitro assays (e.g., kinase inhibition IC₅₀) paired with molecular docking (AutoDock, Schrödinger) to map binding pockets.

- Solubility-Lipophilicity Balance : Use of HPLC logP measurements and PAMPA assays .

2.2. What experimental strategies resolve contradictions in reported biological activities?

Case Example : Conflicting reports on anti-inflammatory vs. anticancer activity.

- Hypothesis : Context-dependent target modulation (e.g., COX-2 inhibition vs. apoptosis induction).

- Resolution Strategies :

- Dose-Response Profiling : Test across multiple concentrations (nM–µM) in diverse cell lines (e.g., HeLa, RAW 264.7) .

- Target Deconvolution : Use CRISPR-Cas9 knockout libraries or proteome profiling (e.g., TMT-MS) .

- Pathway Analysis : Western blotting for downstream markers (e.g., p38 MAPK, caspase-3) .

Data Interpretation : Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) to rule off-target effects .

2.3. How can researchers optimize in vivo pharmacokinetics for this compound?

Key Challenges : Low aqueous solubility and rapid hepatic clearance.

Methodological Solutions :

- Formulation : Use of nanoparticle encapsulation (PLGA or liposomes) to enhance bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide to improve absorption .

- Metabolic Stability : Liver microsome assays (human/rodent) identify major CYP450 isoforms involved in degradation .

Q. Preclinical Metrics :

- AUC (Area Under Curve) : Target >500 ng·h/mL after oral administration in murine models .

- Plasma Protein Binding : Measure via equilibrium dialysis to adjust dosing regimens .

2.4. What computational tools predict off-target interactions for this compound?

Q. Pipeline for Toxicity/Specificity Assessment :

Pharmacophore Modeling : Tools like Phase or MOE screen for similarity to known toxicophores (e.g., hERG inhibitors) .

Machine Learning : Platforms like DeepChem predict ADMET profiles using datasets like ChEMBL .

Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., 1 µs simulations in GROMACS) .

Validation : Pair computational predictions with high-throughput screening (e.g., Eurofins Panlabs panel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.